molecular formula C15H16BrNO2 B114705 Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide CAS No. 23019-61-6

Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide

Cat. No.: B114705
CAS No.: 23019-61-6
M. Wt: 322.2 g/mol
InChI Key: QDURSZTWSNZWLI-UHFFFAOYSA-M
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Description

Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide: . This compound, with its specific substituents, offers distinct reactivity and utility in synthetic chemistry and beyond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridinium salts typically involves the quaternization of pyridine with an alkyl halide. For Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide, the reaction involves the treatment of 4-(ethoxycarbonyl)pyridine with benzyl bromide under suitable conditions . The reaction is usually carried out in an aprotic solvent like acetonitrile or dichloromethane, and the product is isolated by precipitation or crystallization.

Industrial Production Methods: Industrial production of pyridinium salts often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carbonyl derivatives.

    Reduction: Piperidinium derivatives.

    Substitution: Various substituted pyridinium salts.

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 1-benzylpyridin-1-ium-4-carboxylate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16NO2.BrH/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13;/h3-11H,2,12H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDURSZTWSNZWLI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441893
Record name Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23019-61-6
Record name Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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